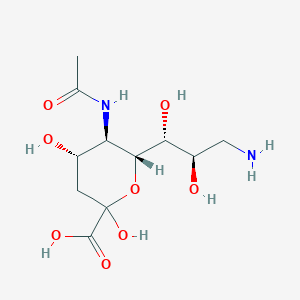

9-Amino-N-acetylneuraminic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

9-Amino-N-acetylneuraminic acid is a derivative of N-acetylneuraminic acid, which belongs to the family of sialic acids. These nine-carbon carboxylated monosaccharides are found in cell surface glycolipids and glycoproteins, playing crucial roles in various biological processes, including cellular recognition, virus invasion, and tumorigenesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 9-Amino-N-acetylneuraminic acid typically involves the enzymatic conversion of N-acetylglucosamine and pyruvate using N-acetyl-glucosamine 2-epimerase and N-acetylneuraminic acid lyase . This two-step enzymatic process is optimized by adjusting pyruvate concentration and temperature to increase conversion yield .

Industrial Production Methods: Industrial production of this compound leverages the same enzymatic synthesis method due to its high efficiency. The process involves the use of engineered enzymes to enhance solubility and activity, ensuring high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 9-Amino-N-acetylneuraminic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under mild acidic or basic conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound, which are used in different scientific and industrial applications .

Applications De Recherche Scientifique

Pharmaceutical Applications

Antiviral Agents

9-amino-NANA has been investigated for its role as an antiviral agent. It serves as a precursor for synthesizing neuraminidase inhibitors, which are critical in treating influenza and other viral infections. The compounds zanamivir and oseltamivir, both derived from N-acetylneuraminic acid, showcase its importance in antiviral therapy. Recent studies have demonstrated that 9-amino-NANA can enhance the efficacy of these drugs by improving their binding affinity to viral neuraminidases, thereby inhibiting viral replication more effectively .

Cancer Therapy

The multifunctional characteristics of 9-amino-NANA have led to its exploration in targeted cancer therapies. Its ability to modulate cell adhesion and recognition processes makes it a candidate for developing novel therapeutic agents aimed at specific cancer types. Research indicates that conjugating 9-amino-NANA with nanoparticles enhances its targeting capabilities towards tumor cells, potentially improving treatment outcomes .

Diagnostic Applications

Biomarker Development

9-amino-NANA is being studied as a potential biomarker for various diseases, including certain cancers and autoimmune disorders. Its presence on the surface of cells can indicate pathological changes, making it valuable for early diagnosis. For instance, elevated levels of sialic acids, including 9-amino-NANA, have been associated with tumor progression and metastasis .

Immunoassays

The compound's unique properties facilitate the development of immunoassays for detecting specific pathogens or disease markers. By utilizing antibodies that target 9-amino-NANA-modified antigens, researchers can create sensitive diagnostic tools for infectious diseases and other health conditions .

Biotechnological Applications

Enzyme Inhibition Studies

Research into enzyme inhibitors has highlighted the role of 9-amino-NANA in inhibiting sialidases (neuraminidases), which are enzymes that cleave sialic acids from glycoproteins and glycolipids. This inhibition is crucial in various therapeutic contexts, including reducing bacterial virulence and enhancing the immune response against infections .

Synthetic Biology

In synthetic biology, 9-amino-NANA serves as a building block for creating glycoproteins with tailored functionalities. Its incorporation into glycosylation pathways allows for the engineering of proteins with enhanced stability and activity, which is beneficial in therapeutic protein design .

Case Studies

Mécanisme D'action

The mechanism of action of 9-Amino-N-acetylneuraminic acid involves its incorporation into glycoproteins and glycolipids on cell surfaces. This incorporation affects cellular recognition and signaling pathways, influencing processes such as virus invasion, inflammation, and tumorigenesis . The compound interacts with specific molecular targets, including cell surface receptors and enzymes, modulating their activity and function .

Comparaison Avec Des Composés Similaires

N-acetylneuraminic acid: The parent compound, widely studied for its biological functions.

N-glycolylneuraminic acid: Another sialic acid with similar properties but different biological roles.

2-keto-3-deoxy-D-glycero-D-galacto-nononic acid: A structurally related compound with distinct applications.

Uniqueness: 9-Amino-N-acetylneuraminic acid is unique due to its amino group, which allows for additional chemical modifications and applications. This uniqueness makes it valuable in developing specialized glycoproteins and therapeutic agents .

Activité Biologique

9-Amino-N-acetylneuraminic acid (9-AcNeu5Ac) is a derivative of N-acetylneuraminic acid (Neu5Ac), a prominent sialic acid involved in numerous biological processes. This compound exhibits various biological activities, including antiviral, immunomodulatory, and neuroprotective effects. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

This compound is characterized by an amino group at the 9-position of the Neu5Ac structure, which alters its biochemical interactions. Neu5Ac itself is a nine-carbon sugar with a carboxyl group that imparts a negative charge at physiological pH, allowing it to play significant roles in cell signaling and pathogen interactions.

Biological Functions

1. Antiviral Activity

Neu5Ac and its derivatives are known to play critical roles in viral infections. For instance, 9-O-acetylated forms of sialic acids have been identified as receptors for viruses such as bovine coronavirus (BCV). Studies indicate that pretreatment with neuraminidase can render cells resistant to BCV infection, highlighting the importance of sialic acid modifications in viral attachment and entry mechanisms .

2. Immunomodulatory Effects

Sialic acids, including 9-AcNeu5Ac, are involved in modulating immune responses. They can influence the activity of immune cells and affect the recognition of pathogens. The presence of sialic acids on the surface of cells can inhibit phagocytosis and modulate inflammation by interacting with sialic acid-binding immunoglobulin-like lectins (SIGLECs) .

3. Neuroprotective Properties

Neu5Ac is abundant in neuronal tissues and plays a role in brain function and development. Research suggests that it may have protective effects against neurodegenerative diseases by influencing cell signaling pathways and reducing oxidative stress . The incorporation of Neu5Ac into glycoproteins and glycolipids is essential for maintaining neuronal integrity.

Case Studies

Several studies have explored the biological activities of 9-AcNeu5Ac:

- Study on Viral Infections : A study demonstrated that 9-O-acetylated sialic acids serve as receptors for BCV, emphasizing their role in viral pathogenesis. The research showed that resialylation with Neu5,9Ac2 restored susceptibility to BCV infection in treated cells .

- Immunological Implications : Another investigation revealed that Neu5Ac's presence on immune cells could modulate responses to pathogens, suggesting potential therapeutic applications in autoimmune diseases where immune modulation is beneficial .

- Neuroprotective Effects : A recent study indicated that low molecular weight polysialic acid could sequester complement proteins, providing neuroprotection against complement-mediated cell death in murine models .

Research Findings Summary Table

Propriétés

IUPAC Name |

(4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-amino-1,2-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O8/c1-4(14)13-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-12/h5-9,15-17,20H,2-3,12H2,1H3,(H,13,14)(H,18,19)/t5-,6+,7+,8+,9+,11?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFLJKJWZHEYMD-LUWBGTNYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CN)O)O)(C(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](CC(O[C@H]1[C@@H]([C@@H](CN)O)O)(C(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.